molecular formula C8H5NO4 B1356615 5-Nitroisophthalaldehyde CAS No. 36308-36-8

5-Nitroisophthalaldehyde

Cat. No.: B1356615
CAS No.: 36308-36-8
M. Wt: 179.13 g/mol
InChI Key: RXACCCLYSOFTFW-UHFFFAOYSA-N
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Description

5-Nitroisophthalaldehyde: is an organic compound with the molecular formula C8H5NO4 It is characterized by the presence of a nitro group (-NO2) and two formyl groups (-CHO) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Nitroisophthalaldehyde involves the nitration of 4-hydroxyisophthalaldehyde. The process typically uses a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) as the nitrating agents . Another method involves the reaction of 5-nitrosalicylaldehyde with hexamethylenetetramine in anhydrous trifluoroacetic acid (TFA) at elevated temperatures (110-120°C) for 48 hours .

Industrial Production Methods: Industrial production of this compound can be achieved through continuous nitration processes. This method uses fuming nitric acid and concentrated sulfuric acid as nitrating agents, with isophthalic acid as the substrate. The reaction is carried out in a micromixer, allowing for precise control of residence time, temperature, and flow rate .

Chemical Reactions Analysis

Types of Reactions: 5-Nitroisophthalaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The formyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products Formed:

    Oxidation: 5-Nitroisophthalic acid.

    Reduction: 5-Amino-2-formylbenzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

5-Nitroisophthalaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitroisophthalaldehyde involves its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the formyl groups can engage in nucleophilic addition and condensation reactions. These properties make it a versatile compound for modifying biological molecules and materials .

Comparison with Similar Compounds

    5-Nitrosalicylaldehyde: Similar structure but with a hydroxyl group instead of a formyl group.

    2-Nitroterephthalaldehyde: Contains a nitro group and two formyl groups but in different positions on the benzene ring.

Uniqueness: 5-Nitroisophthalaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in applications requiring selective chemical modifications .

Properties

IUPAC Name

5-nitrobenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXACCCLYSOFTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C=O)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00539582
Record name 5-Nitrobenzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36308-36-8
Record name 5-Nitrobenzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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